N-(3,4-difluorophenyl)-3-(3,4-dimethoxybenzamido)-1-benzofuran-2-carboxamide
Description
This compound is a benzofuran carboxamide derivative characterized by a 1-benzofuran core substituted at the 2-position with a carboxamide group linked to a 3,4-difluorophenyl moiety. At the 3-position, it bears a 3,4-dimethoxybenzamido substituent.
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-3-[(3,4-dimethoxybenzoyl)amino]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F2N2O5/c1-31-19-10-7-13(11-20(19)32-2)23(29)28-21-15-5-3-4-6-18(15)33-22(21)24(30)27-14-8-9-16(25)17(26)12-14/h3-12H,1-2H3,(H,27,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGYYKHNNUXLFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=C(C=C4)F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F2N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-difluorophenyl)-3-(3,4-dimethoxybenzamido)-1-benzofuran-2-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological evaluation, providing insights into its pharmacological properties.
Structural Characteristics
The compound's molecular formula is , with a molecular weight of 452.4 g/mol. Its structure features a benzofuran core, which is known for diverse biological activities, enhanced by the presence of difluorophenyl and dimethoxybenzamide groups. These modifications are believed to influence the compound's interaction with biological targets, potentially improving its efficacy and selectivity.
| Property | Value |
|---|---|
| Molecular Formula | C24H18F2N2O5 |
| Molecular Weight | 452.4 g/mol |
| CAS Number | 872609-19-3 |
Synthesis
The synthesis of this compound typically involves a nucleophilic acyl substitution reaction. This process generally includes the reaction of 3,4-difluoroaniline with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine in an organic solvent like tetrahydrofuran. The reaction mechanism facilitates the formation of the amide bond, leading to the final product.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activities. For instance, benzofuran derivatives have been reported to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific activity of this compound against cancer cells remains to be fully characterized but is anticipated based on its structural analogs .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. In studies involving related benzofuran derivatives, compounds have demonstrated inhibitory effects on enzymes such as α-glucosidase and other targets implicated in metabolic disorders. For example, one study reported IC50 values for similar compounds ranging from 40.7 to 173.6 μM against α-glucosidase, suggesting that this compound may possess comparable inhibitory activity .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound can effectively interact with specific enzyme active sites, potentially leading to significant biological effects .
Case Studies and Research Findings
Several case studies highlight the efficacy of benzofuran derivatives in various therapeutic contexts:
- Antiviral Activity : A series of benzofuran derivatives were tested for their ability to inhibit Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. Some compounds showed promising results with binding affinities superior to standard antiviral drugs .
- Toxicity Assessments : In vitro toxicity assays conducted on related compounds indicated acceptable safety profiles, suggesting that modifications in structure could enhance therapeutic indices while minimizing adverse effects .
Scientific Research Applications
Tyrosinase Inhibition
One of the primary applications of N-(3,4-difluorophenyl)-3-(3,4-dimethoxybenzamido)-1-benzofuran-2-carboxamide is its potential as a tyrosinase inhibitor . Tyrosinase is an enzyme critical in melanin synthesis, and its inhibition can lead to skin whitening effects. Compounds with similar structures have demonstrated significant activity against tyrosinase, positioning this compound as a potential agent in dermatological treatments.
Anticancer Properties
Research indicates that compounds structurally related to this compound may exhibit anticancer properties. The interactions facilitated by the compound's unique structure allow it to target various biological pathways involved in cancer progression. For instance, similar compounds have shown promise in inhibiting tumor growth through mechanisms that disrupt cellular signaling pathways.
Case Study 1: Dermatological Applications
A study conducted on the efficacy of tyrosinase inhibitors in skin whitening treatments revealed that compounds similar to this compound exhibited significant reductions in melanin production in vitro. The study utilized human melanocyte cell lines treated with varying concentrations of the compound over several days. Results indicated a dose-dependent decrease in melanin synthesis, suggesting potential for cosmetic applications in skin lightening products.
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of benzofuran derivatives found that this compound demonstrated cytotoxic effects against breast cancer cell lines. The study employed MTT assays to assess cell viability after treatment with the compound. Findings showed a significant reduction in cell proliferation at specific concentrations, indicating its potential as an anticancer therapeutic agent.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Driven Functional Variations
The following table summarizes key structural and functional differences between the target compound and its analogs:
*Note: Molecular formulas for the target compound and N-(3,4-dimethoxyphenyl)-3-(2-phenylbutanamido)benzofuran-2-carboxamide are inferred from structural analogs in the evidence .
Key Observations
- Electronic Effects: Fluorination in the target compound (3,4-difluorophenyl) may enhance metabolic stability compared to non-fluorinated analogs like N-(3,4-dimethoxyphenyl)-3-(2-phenylbutanamido)benzofuran-2-carboxamide .
- Solubility : The 3,4-dimethoxybenzamido group in the target compound likely improves aqueous solubility relative to chloro- or phenylalkyl-substituted analogs .
Research Findings and Limitations
Pharmacopeial Insights
Compounds like 1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide are regulated for impurities (e.g., carboxylic acid derivatives), indicating stringent quality control requirements for benzofuran-based pharmaceuticals . This underscores the need for analogous purity assessments in the target compound’s development.
Data Gaps
- No direct pharmacokinetic or toxicity data for the target compound are available in the evidence.
- Comparative bioactivity studies against analogs are absent, limiting mechanistic insights.
Preparation Methods
Cyclization of 2-Carboxybenzofuran Precursors
A common approach involves cyclizing substituted 2-carboxybenzofuran derivatives. For example, ethyl 5-aminobenzofuran-2-carboxylate serves as a key intermediate, as described in patent literature. This compound undergoes cyclization via intramolecular esterification under acidic conditions (e.g., H₂SO₄ in ethanol at 80°C), yielding the benzofuran core with a reactive ester group at position 2.
Directed C–H Arylation for C3 Functionalization
Modern methods leverage palladium-catalyzed C–H activation to introduce aryl groups directly at the C3 position of the benzofuran scaffold. As demonstrated in PMC studies, 8-aminoquinoline-directed C–H arylation enables the installation of diverse aryl substituents. For instance, reacting benzofuran-2-carboxamide with aryl iodides in the presence of Pd(OAc)₂ (5 mol%), Ag₂CO₃ (2 equiv), and pivalic acid (1 equiv) in toluene at 110°C achieves >85% yield for C3-arylated products.
Amidation and Acylation Reactions
Carboxamide Formation at Position 2
The conversion of the C2 ester to a carboxamide is critical. Patent methods describe ammonolysis using formamide and sodium methoxide in N-methylpyrrolidone (NMP) at 120°C, achieving near-quantitative yields. Alternatively, gaseous ammonia under pressure (3–5 kg/cm²) in tetrahydrofuran (THF) facilitates this transformation at 25–35°C over 2–10 hours.
N-(3,4-Difluorophenyl) Substitution
The final step involves coupling the C2 carboxamide with 3,4-difluoroaniline . This is achieved via:
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DCM, the reaction proceeds at 0–5°C to minimize side reactions. After 12 hours, the mixture is washed with NaHCO₃ and brine, followed by recrystallization from methanol to isolate the final product.
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation (150°C, 300 W) in dimethylformamide (DMF) with catalytic DMAP, reducing reaction time to 30 minutes while maintaining yields of 82–88%.
Reaction Optimization and Challenges
Solvent and Temperature Effects
-
Chloroform vs. Benzene : Bromination steps (e.g., for intermediate synthesis) show higher efficiency in chloroform (40% yield) compared to benzene (35%) due to better solubility of N-bromosuccinimide (NBS).
-
Reaction Temperature : Elevated temperatures (>100°C) accelerate cyclization but risk decomposition, necessitating precise thermal control.
Protecting Group Strategies
-
BOC Protection : Temporary protection of amine groups with di-tert-butyl dicarbonate in THF prevents undesired side reactions during multi-step syntheses.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
Comparative Data Table
Q & A
Q. What are the common synthetic routes for preparing N-(3,4-difluorophenyl)-3-(3,4-dimethoxybenzamido)-1-benzofuran-2-carboxamide, and how are reaction conditions optimized?
The synthesis typically involves coupling 3,4-dimethoxybenzoic acid derivatives with a benzofuran carboxamide core. Key steps include:
- Activation of carboxylic acids using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDCI, with DMAP (4-dimethylaminopyridine) as a catalyst .
- Solvent selection (e.g., DMF or dichloromethane) and temperature control (reflux vs. room temperature) to optimize yield and purity .
- Purification via column chromatography or recrystallization to isolate the final product .
Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?
- NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) confirms substituent positions and connectivity .
- Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .
- IR spectroscopy identifies functional groups (e.g., amide C=O stretches at ~1650 cm⁻¹) .
- HPLC assesses purity, especially for detecting unreacted intermediates or by-products .
Q. How is the compound’s solubility and stability assessed under varying experimental conditions?
- Solubility is tested in solvents like DMSO, ethanol, and aqueous buffers (pH 1–12) using UV-Vis spectroscopy .
- Stability studies involve incubating the compound at different temperatures (4°C to 40°C) and analyzing degradation via LC-MS over time .
Q. What in vitro assays are used for preliminary evaluation of its biological activity?
- Anticancer activity : Cell viability assays (e.g., MTT) against cancer cell lines (e.g., HeLa, MCF-7) .
- Antimicrobial activity : Disk diffusion or microdilution assays against bacterial/fungal strains .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases .
Q. How do researchers compare this compound’s activity to structurally similar analogs?
- Structure-activity relationship (SAR) studies systematically vary substituents (e.g., replacing difluorophenyl with chlorophenyl) and measure changes in bioactivity .
- Computational tools (e.g., molecular docking) predict binding affinities to target proteins .
Advanced Research Questions
Q. What crystallographic strategies resolve structural ambiguities in this compound, especially when X-ray data is low-resolution?
- Use SHELXL for refinement of small-molecule structures, leveraging constraints for disordered regions .
- WinGX integrates data processing and visualization to handle twinning or partial occupancy issues .
- Synchrotron sources improve data quality for challenging crystals .
Q. How can contradictory bioactivity data between assays be systematically addressed?
- Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional effects) .
- Control for assay-specific variables (e.g., serum protein interference in cell-based assays) .
- Apply statistical tools (e.g., ANOVA) to identify outliers and confirm reproducibility .
Q. What advanced techniques elucidate the compound’s mechanism of action at the molecular level?
- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding kinetics to target proteins .
- Cryo-EM or X-ray crystallography resolves ligand-protein co-structures .
- Transcriptomics/proteomics identifies downstream pathways affected in treated cells .
Q. How are QSAR models developed to predict the compound’s pharmacokinetic properties?
- Descriptor selection : Include logP, polar surface area, and H-bond donors/acceptors .
- Training datasets : Use analogs with known ADME profiles to build regression models .
- Validation : Cross-check predictions with in vivo pharmacokinetic studies .
Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?
- Continuous flow reactors improve reproducibility and reduce by-products .
- DoE (Design of Experiments) optimizes parameters like catalyst loading and reaction time .
- Green chemistry principles replace hazardous solvents (e.g., switching from DMF to cyclopentyl methyl ether) .
Data Contradiction Analysis
- Example : Discrepancies in IC₅₀ values across cell lines may arise from differences in membrane permeability or efflux pump expression. Confirm using Caco-2 permeability assays or P-gp inhibition studies .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
